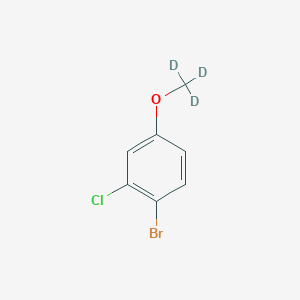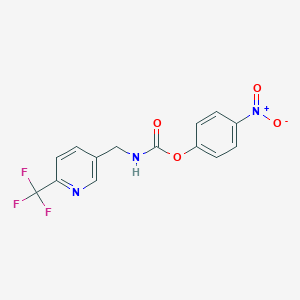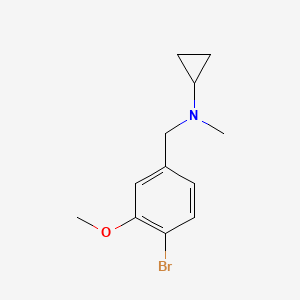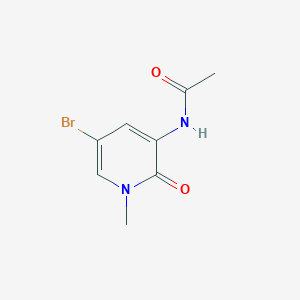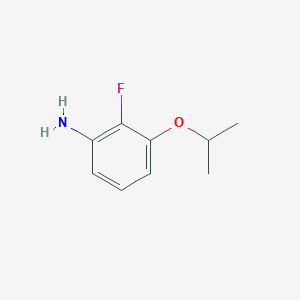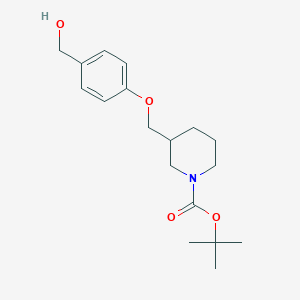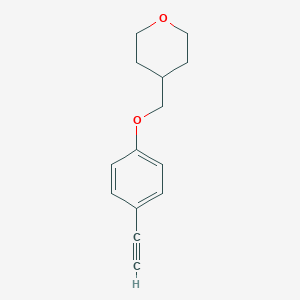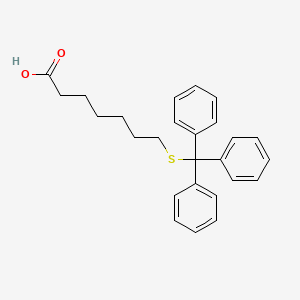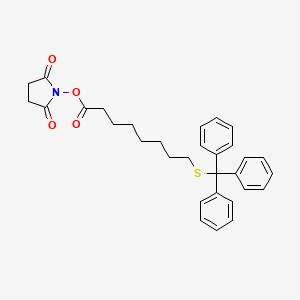
2,5-Dioxopyrrolidin-1-yl 10-azidodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dioxopyrrolidin-1-yl 10-azidodecanoate is a chemical compound with the molecular formula C14H22N4O4 and a molecular weight of 310.35 g/mol . This compound is known for its unique structure, which includes a pyrrolidinone ring and an azido group attached to a decanoate chain. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 2,5-Dioxopyrrolidin-1-yl 10-azidodecanoate typically involves the esterification of decanoic acid with 2,5-dioxopyrrolidin-1-yl. The azido group is introduced through a nucleophilic substitution reaction using sodium azide. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,5-Dioxopyrrolidin-1-yl 10-azidodecanoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in click chemistry reactions, forming triazoles when reacted with alkynes under copper-catalyzed conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield decanoic acid and 2,5-dioxopyrrolidin-1-yl.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 10-azidodecanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Biology: The compound is utilized in bioconjugation techniques, where it is attached to biomolecules for labeling and detection purposes.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 10-azidodecanoate involves its ability to undergo click chemistry reactions, forming stable triazole linkages. This property is particularly useful in bioconjugation, where the compound can be used to attach various functional groups to biomolecules. The azido group acts as a reactive site, allowing for the formation of covalent bonds with other molecules under mild conditions .
Comparison with Similar Compounds
2,5-Dioxopyrrolidin-1-yl 10-azidodecanoate can be compared with other similar compounds such as:
2,5-Dioxopyrrolidin-1-yl 10-bromodecanoate: This compound has a bromine atom instead of an azido group, making it less reactive in click chemistry reactions.
2,5-Dioxopyrrolidin-1-yl 10-iododecanoate: Similar to the bromine derivative, this compound has an iodine atom, which also limits its reactivity compared to the azido group.
2,5-Dioxopyrrolidin-1-yl 10-aminodecanoate: This compound has an amine group, which can undergo different types of reactions compared to the azido group.
This compound stands out due to its high reactivity and versatility in forming stable triazole linkages, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 10-azidodecanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4/c15-17-16-11-7-5-3-1-2-4-6-8-14(21)22-18-12(19)9-10-13(18)20/h1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACYPJQKNFOKPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
